N-(4-Iodophenyl)maleamic acid
Overview
Description
Preparation Methods
The synthesis of N-(4-Iodophenyl)maleamic acid typically involves the reaction of maleic anhydride with 4-iodoaniline under controlled conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-Iodophenyl)maleamic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The amide bond in this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Iodophenyl)maleamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound explores its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of N-(4-Iodophenyl)maleamic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can affect various biochemical pathways and cellular processes, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
N-(4-Iodophenyl)maleamic acid can be compared with other similar compounds, such as:
- N-(4-Bromophenyl)maleamic acid
- N-(4-Chlorophenyl)maleamic acid
- N-(4-Fluorophenyl)maleamic acid
These compounds share a similar structure but differ in the halogen atom attached to the phenyl ring. The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
(Z)-4-(4-iodoanilino)-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVGHDGDESFZOK-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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